Methyl 2-(6-oxopiperidin-3-yl)acetate

描述

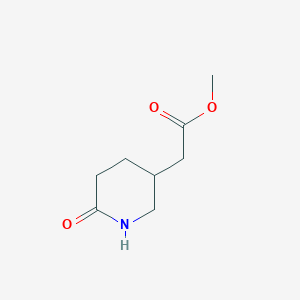

Methyl 2-(6-oxopiperidin-3-yl)acetate is an organic compound featuring a piperidin ring substituted with a ketone group at position 6 and an acetate ester moiety at position 3 (Figure 1). Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. The piperidin ring (a six-membered saturated amine) and the oxo group confer unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis. The ester group enhances solubility in organic solvents, facilitating its use in reactions such as nucleophilic substitutions or condensations .

属性

分子式 |

C8H13NO3 |

|---|---|

分子量 |

171.19 g/mol |

IUPAC 名称 |

methyl 2-(6-oxopiperidin-3-yl)acetate |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)4-6-2-3-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10) |

InChI 键 |

XFJSSKQZVAUBNV-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC1CCC(=O)NC1 |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(6-氧代哌啶-3-基)乙酸甲酯的合成通常涉及在特定条件下使哌啶衍生物与乙酸甲酯反应。一种常用的方法涉及使用哌啶衍生物,例如 3-哌啶酮,它在甲醇钠等碱存在下与乙酸甲酯反应。该反应在回流条件下进行,以得到所需的产物。

工业生产方法

在工业环境中,2-(6-氧代哌啶-3-基)乙酸甲酯的生产可能涉及使用与实验室合成中类似试剂和条件的大规模间歇反应。该工艺可以针对更高的收率和纯度进行优化,并且可能包括额外的步骤,例如通过重结晶或蒸馏进行纯化。

化学反应分析

反应类型

2-(6-氧代哌啶-3-基)乙酸甲酯可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。

还原: 还原反应可以将酮基转化为醇。

取代: 酯基可以通过亲核取代反应被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。

取代: 胺或醇等亲核试剂可用于取代反应,通常在催化剂存在下或在酸性/碱性条件下进行。

形成的主要产物

氧化: 羧酸或醛。

还原: 醇。

取代: 各种取代的酯或酰胺。

科学研究应用

2-(6-氧代哌啶-3-基)乙酸甲酯在科学研究中有几种应用:

化学: 它用作合成更复杂有机分子的中间体。

生物学: 该化合物可用于研究酶相互作用和代谢途径。

工业: 该化合物可用于生产特种化学品和材料。

作用机制

2-(6-氧代哌啶-3-基)乙酸甲酯发挥作用的机制取决于其具体的应用。在生物系统中,它可能与酶或受体相互作用,调节它们的活性。所涉及的分子靶点和途径可能有所不同,但通常包括与蛋白质或核酸的相互作用,影响细胞过程。

相似化合物的比较

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between Methyl 2-(6-oxopiperidin-3-yl)acetate and analogous compounds:

Key Observations :

- Ring Systems : Piperidin (saturated) vs. pyridine/indole/pyrimidine (aromatic) rings influence reactivity. Saturated rings like piperidin reduce steric hindrance but increase conformational flexibility compared to rigid aromatic systems .

- Substituents : The 6-oxo group in the target compound enhances electrophilicity at the carbonyl position, facilitating nucleophilic attacks. Methoxy or methyl groups (e.g., in pyridine derivatives) modulate electron density and steric effects .

- Functional Groups : Carboxylic acid derivatives (e.g., 2-(6-methylpyridin-3-yl)acetic acid) exhibit higher polarity and hydrogen-bonding capacity compared to esters, affecting solubility and bioavailability .

生物活性

Methyl 2-(6-oxopiperidin-3-yl)acetate, a compound featuring a piperidine structure, has garnered interest in the scientific community due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, including anti-inflammatory properties, cytotoxicity against cancer cells, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.23 g/mol

The structural formula can be represented as:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, a common model for studying inflammation.

- Experimental Setup :

- Cells were treated with LPS (1 µg/mL) after pretreatment with the compound.

- NO levels were measured using an ELISA kit.

The results showed that treatment with this compound led to a 48.29 ± 0.71% inhibition of NO production compared to a control group treated with PDTC, which showed 68.32 ± 2.69% inhibition. This suggests that the compound has a notable capacity to reduce inflammation by inhibiting NO secretion in macrophages .

2. Cytotoxicity Against Cancer Cells

Cytotoxic effects of this compound have been explored in various cancer cell lines. A study investigated its potential in inducing apoptosis in acute myeloid leukemia (AML) cells.

- Cell Lines Tested :

- U937 and MOLM-13 cells were treated with varying concentrations of the compound.

The findings indicated that at higher concentrations (e.g., 4 µM ), the compound induced significant cell death:

| Concentration (µM) | U937 Cell Death (%) | MOLM-13 Cell Death (%) |

|---|---|---|

| 1 | 13.7 | 24.6 |

| 2 | 56.9 | 65.9 |

| 4 | 88.5 | 80.3 |

The data suggest that this compound has potential as an anticancer agent due to its ability to induce apoptosis in leukemia cells .

While specific mechanisms for this compound are still under investigation, preliminary studies suggest involvement in apoptotic pathways and modulation of inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Anti-cancer Efficacy

A recent study highlighted the efficacy of this compound when used in combination with other chemotherapeutic agents against resistant AML cell lines. The combination therapy demonstrated enhanced cytotoxicity compared to monotherapy, indicating a synergistic effect that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。